molecular formula C10H19ClN2O2 B2538583 tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride CAS No. 2089314-86-1

tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride

Katalognummer B2538583
CAS-Nummer: 2089314-86-1
Molekulargewicht: 234.72
InChI-Schlüssel: BXTUVVDLVKBWBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related spirocyclic compounds involves efficient and scalable routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized through routes that allow for selective derivatization on the azetidine and cyclobutane rings, providing access to novel compounds that complement piperidine ring systems . Additionally, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–Kinase inhibitor K-115, involves intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . These methods highlight the versatility and practicality of synthesizing complex spirocyclic structures.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be quite complex. For example, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate exhibits mirror symmetry with a hexahydropyrimidine ring in a chair conformation. The substituents are bonded equatorially to the ring nitrogen atoms, and the spiro-skeleton is formed by axial and equatorial bonds between the hexahydropyrimidine ring and a 3-pyrrolin-2-one . This intricate arrangement is indicative of the structural diversity possible within spirocyclic compounds.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride. However, the synthesis routes mentioned for related compounds suggest that spirocyclic structures can undergo selective derivatization, which is a type of chemical reaction where specific atoms or groups are modified . The intramolecular cyclization used in the synthesis of diazepane derivatives also indicates that spirocyclic compounds can participate in ring-closing reactions to form complex cyclic structures .

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride are not explicitly discussed in the provided papers, we can infer that spirocyclic compounds like those studied exhibit properties that make them suitable for further chemical modification and potential pharmaceutical applications. The presence of tert-butyl groups suggests these compounds may have increased steric bulk, which can influence their reactivity and physical properties such as solubility and melting point. The structural complexity of spirocyclic compounds also suggests that they may have unique chemical behaviors that could be exploited in drug design and synthesis .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Space Exploration

A study by Meyers et al. (2009) outlines the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, emphasizing its role as a bifunctional compound useful for selective derivation on azetidine and cyclobutane rings. This provides a gateway to novel compounds, accessing chemical spaces complementary to piperidine ring systems, highlighting its versatility in drug discovery and development (M. J. Meyers et al., 2009).

Spirocyclic Compounds as Pseudopeptides

Fernandez et al. (2002) describe the synthesis of spirolactams, which are conformationally restricted pseudopeptides, utilizing tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride derivatives. These compounds serve as surrogates for Pro-Leu and Gly-Leu dipeptides, demonstrating the chemical's utility in peptide synthesis and its potential in medicinal chemistry and drug design (M. M. Fernandez et al., 2002).

Regioselective Cycloaddition for Drug Synthesis

Molchanov and Tran (2013) achieved regioselective cycloaddition with tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride, leading to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This process underscores the compound's significance in synthesizing spirocyclic structures, which are valuable in developing pharmacologically active molecules (A. Molchanov & T. Tran, 2013).

Amino Acid Analogs and GABA Derivatives

Radchenko et al. (2010) synthesized amino acid analogs from tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride, adding to the family of sterically constrained amino acids. These analogs are instrumental in chemistry, biochemistry, and drug design, showcasing the compound's application in creating biologically relevant molecules (D. Radchenko et al., 2010).

Structural and Conformational Studies

Guerot et al. (2011) reported the synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, showcasing efficient synthesis methods. These spirocyclic azetidines highlight the compound's utility in generating structurally diverse molecules for drug discovery (Carine M. Guerot et al., 2011).

Safety and Hazards

The safety information available indicates that this compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name

tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-9(2,3)14-8(13)12-5-4-10(12)6-11-7-10;/h11H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTUVVDLVKBWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride

CAS RN

2089314-86-1
Record name tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.